![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8](/img/no-structure.png)

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Nicotine-1 N-oxide, trans and cis isomers of nicotine-1′- N-oxide and of nicotine-1,1′-di- N-oxide have been prepared and characterized through NMR, MS, and reduction to nicotine. The synthesis processes have led to a deeper understanding of the compound's structure and the isomeric forms present in tobacco leaves, stems, and roots of Nicotiana species (Phillipson & Handa, 1975).

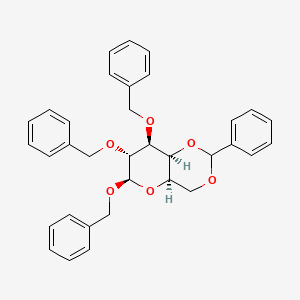

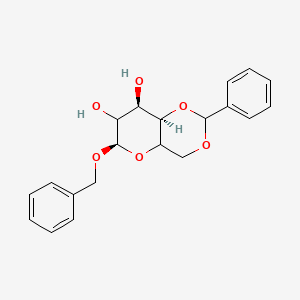

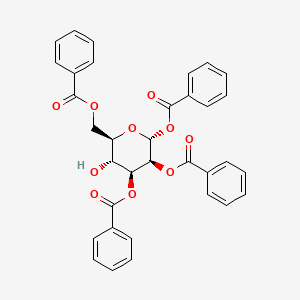

Molecular Structure Analysis

The characterization of diastereoisomers of nicotine-1'-N-oxide and nicotine-1,1'-di-N-oxide has been achieved using descending paper chromatography and NMR spectroscopy. This analysis provides insights into the molecular structure, showing the predominance of S,S-trans diastereoisomers and discussing the possible mechanisms of N-oxide formation (Beckett, Jenner, & Gorrod, 1973).

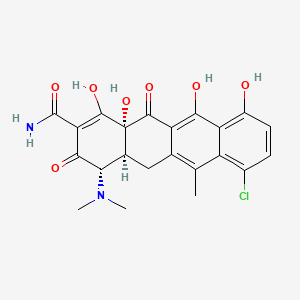

Chemical Reactions and Properties

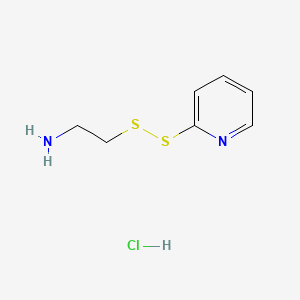

The study of nicotine N-oxides has revealed important chemical reactions and properties, including the synthesis and identification of nicotine derivatives. For instance, the conversion of nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine under specific conditions highlights the compound's chemical reactivity and provides a method for its determination in biological samples (Jacob, Benowitz, Yu, & Shulgin, 1986).

Physical Properties Analysis

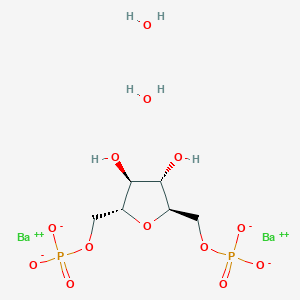

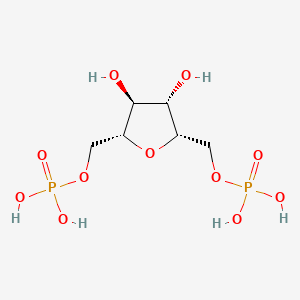

The physical properties of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide and its isomers, such as crystalline structure and solubility, have been studied through various methods. These studies help in understanding the compound's behavior under different conditions and its extraction and purification from natural sources or through synthetic preparation.

Chemical Properties Analysis

The chemical properties of nicotine N-oxides, including their stability, reactivity, and interactions with other chemical entities, have been explored to understand the compound's potential applications and its behavior in biological systems. The selective metabolism and formation of trans-(S)-(-)-nicotine N-1'-oxide in humans underline the stereoselective nature of its biochemical interactions (Park, Jacob, Benowitz, & Cashman, 1993).

Applications De Recherche Scientifique

Nicotine's Impact on Brain Connectivity

Nicotine addiction and its treatment have not significantly advanced over the past 50 years, despite extensive research. Resting-state functional connectivity (rsFC) imaging offers new insights into brain network dynamics in addiction, particularly nicotine addiction. This approach may uncover neurobiological substrates underlying psychological dysfunctions associated with addiction, potentially leading to novel treatments for smoking cessation. For instance, emerging evidence highlights the critical role of the insula in nicotine addiction and suggests that understanding its modulation of brain networks could elucidate cognitive impairments associated with withdrawal and the performance-enhancing effects of nicotine (Sutherland, McHugh, Pariyadath, & Stein, 2012).

Environmental Tobacco Smoke Exposure

Assessment of exposure to environmental tobacco smoke (ETS) involves identifying indicators of ETS and employing methods such as personal and stationary monitoring, as well as the use of biomarkers like nicotine and cotinine. The choice of method depends on the study's aim, health outcomes, and available resources. Personal monitoring is suitable for short-term health effects, while questionnaires and interviews are better for studying long-term outcomes (Jaakkola & Jaakkola, 1997).

Interaction Between Nicotine and Alcohol

Nicotine influences operant self-administration of ethanol, modifying the reinforcing properties of ethanol during acquisition, maintenance, and reinstatement phases. This interaction suggests a complex relationship between nicotine and ethanol, potentially involving stress hormone systems and adaptations in the mesolimbic dopamine system. Understanding this relationship could lead to insights into the neuronal mechanisms linking nicotine and alcohol use (Ostroumov et al., 2015).

Nicotine's Effects on Cognition and the Brain

Tobacco smoke and nicotine have contrasting effects on health, with nicotine showing positive effects on certain cognitive domains due to its action on the cholinergic system. However, chronic exposure to smoke is associated with increased risks for negative cognitive outcomes. Recent evidence suggests caution with the use of medicinal nicotine, especially among pregnant mothers and older adults at risk for neurological diseases (Swan & Lessov-Schlaggar, 2007).

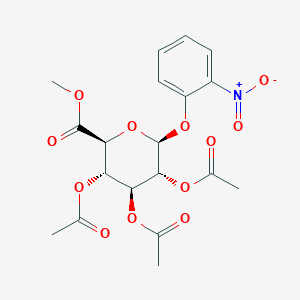

Pharmacokinetics and Metabolism of Nicotine

Advances in understanding nicotine's kinetics and biotransformation have highlighted significant individual, racial, and species differences in its metabolism. These differences are attributed to genetic, environmental, and developmental factors. Genetic polymorphisms, particularly in the CYP2A6 gene, play a crucial role in the variability of nicotine metabolism, affecting susceptibility to nicotine dependence and treatment efficacy (Tutka, Mosiewicz, & Wielosz, 2005).

Safety And Hazards

Adverse effects have been reported in some of the QdNO derivatives. For example, genotoxicity and bacterial resistance have been found in QdNO antibacterial growth promoters1.

Orientations Futures

The evaluation of the medicinal chemistry of QdNOs is still in progress1. As QdNOs arouse widespread interest, there is an urgent need for the discovery of new QdNO drugs1. The development of novel synthetic techniques and the design of new QdNO derivatives based on the most up-to-date knowledge gleaned from recent research are important future directions4.

Please note that this information is based on the available resources and may not fully cover all aspects of “(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol]”. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.

Propriétés

Numéro CAS |

129547-84-8 |

|---|---|

Nom du produit |

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] |

Formule moléculaire |

C₁₀H₁₄N₂O₂ |

Poids moléculaire |

194.23 |

Synonymes |

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)